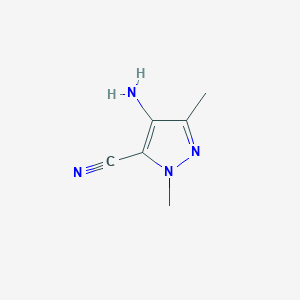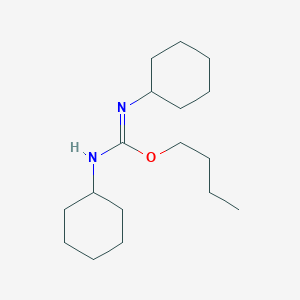![molecular formula C16H16O3 B2596109 3-[(4-エチルフェノキシ)メチル]安息香酸 CAS No. 438531-28-3](/img/structure/B2596109.png)
3-[(4-エチルフェノキシ)メチル]安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Ethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-ethylphenoxy group via a methylene bridge . It is a white to off-white powder that is used in various chemical and industrial applications .
科学的研究の応用
3-[(4-Ethylphenoxy)methyl]benzoic acid has a wide range of applications in scientific research :
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mode of action typically involves the compound entering the microbial cell, where it dissociates due to the higher internal pH and releases protons, thereby lowering the internal pH . This can disrupt the normal functioning of the cell and inhibit growth .
The pharmacokinetics of benzoic acid derivatives would generally involve absorption, distribution, metabolism, and excretion (ADME). They can be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism often occurs in the liver, and the compounds are typically excreted in the urine .
The efficacy and stability of these compounds can be influenced by environmental factors such as pH and temperature. For example, they are typically more effective in acidic environments .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethylphenoxy)methyl]benzoic acid typically involves the reaction of 4-ethylphenol with benzyl chloride in the presence of a base to form 4-ethylphenoxybenzyl chloride . This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product . The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In industrial settings, the production of 3-[(4-Ethylphenoxy)methyl]benzoic acid may involve continuous flow reactors to optimize yield and purity . The use of automated systems ensures consistent reaction conditions and minimizes human error .
化学反応の分析
Types of Reactions
3-[(4-Ethylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated benzoic acids and their derivatives.
類似化合物との比較
Similar Compounds
- 3-[(4-Methylphenoxy)methyl]benzoic acid
- 3-[(4-Propylphenoxy)methyl]benzoic acid
- 3-[(4-Butylphenoxy)methyl]benzoic acid
Uniqueness
3-[(4-Ethylphenoxy)methyl]benzoic acid is unique due to its specific ethyl substitution on the phenoxy group, which can influence its chemical reactivity and biological activity . This makes it distinct from other similar compounds with different alkyl substitutions.
特性
IUPAC Name |
3-[(4-ethylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-12-6-8-15(9-7-12)19-11-13-4-3-5-14(10-13)16(17)18/h3-10H,2,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTJOHVRGADVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2596027.png)
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2596028.png)




![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2596039.png)
![3-tert-butyl-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2596040.png)



![2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/new.no-structure.jpg)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2596048.png)
![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)
